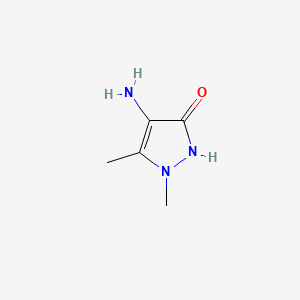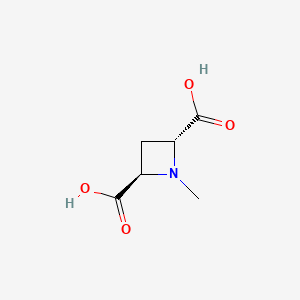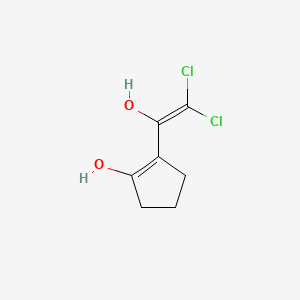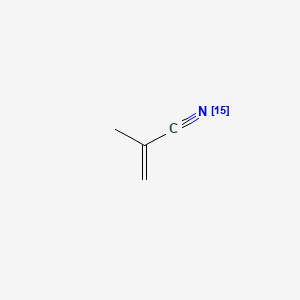
Roxatidine-d10 Hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxatidine-d10 Hemioxalate is an internal standard used for the quantification of roxatidine by GC- or LC-MS . It is a histamine H2 receptor antagonist and a major active metabolite of roxatidine acetate . Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells .
Molecular Structure Analysis
The molecular formula of Roxatidine-d10 Hemioxalate is C17H16D10N2O3 • 1/2C2H2O4 . The SMILES representation is OCC(NCCCOC1=CC=CC(CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1)=O.OC(C(O)=O)=O .Physical And Chemical Properties Analysis
Roxatidine-d10 Hemioxalate is a solid substance . It is soluble in DMSO and water . The molecular weight is 361.5 .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Roxatidine-d10 Hemioxalate involves the reaction of Roxatidine-d10 with oxalic acid to form Roxatidine-d10 Oxalate, which is then reacted with hydrochloric acid to form Roxatidine-d10 Hydrochloride. The final step involves the reaction of Roxatidine-d10 Hydrochloride with hemioxalate to form Roxatidine-d10 Hemioxalate.", "Starting Materials": ["Roxatidine-d10", "Oxalic acid", "Hydrochloric acid", "Hemioxalate"], "Reaction": ["Step 1: Roxatidine-d10 is reacted with oxalic acid in the presence of a suitable solvent to form Roxatidine-d10 Oxalate.", "Step 2: Roxatidine-d10 Oxalate is then reacted with hydrochloric acid in the presence of a suitable solvent to form Roxatidine-d10 Hydrochloride.", "Step 3: Roxatidine-d10 Hydrochloride is then reacted with hemioxalate in the presence of a suitable solvent to form Roxatidine-d10 Hemioxalate."] } | |
Numéro CAS |
1794756-35-6 |
Nom du produit |
Roxatidine-d10 Hemioxalate |
Formule moléculaire |
C19H28N2O7 |
Poids moléculaire |
406.501 |
Nom IUPAC |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
Clé InChI |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Synonymes |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)



![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)





